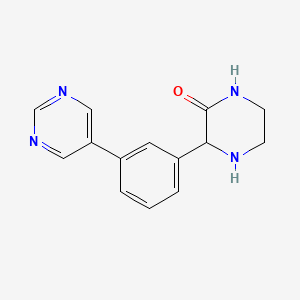

3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-pyrimidin-5-ylphenyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c19-14-13(17-4-5-18-14)11-3-1-2-10(6-11)12-7-15-9-16-8-12/h1-3,6-9,13,17H,4-5H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQLSGSKXVSNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC(=C2)C3=CN=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method starts with commercially available ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, which is transformed into the piperazinoimidate using Meerwein conditions (triethyloxonium tetrafluoroborate and sodium carbonate) . This intermediate is then treated with 3-methyl-1,2,4-thiadiazole-5-carbohydrazide to build the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Analyse Chemischer Reaktionen

Acylation and Alkylation Reactions

The secondary amine in the piperazin-2-one ring undergoes acylation and alkylation under standard conditions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) to form N-acylated derivatives .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated analogs.

Example Reaction Pathway

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Acylation | Acetyl chloride, Et₃N, DCM | N-Acetyl derivative |

| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl derivative |

N-Oxidation

The piperazine nitrogen can undergo N-oxidation using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide, forming N-oxide derivatives . These products often exhibit altered solubility and bioactivity.

Mechanism :

Coordination Chemistry

The compound acts as a ligand for transition metals (e.g., Cd(II), Cu(II)) via its pyrimidine and piperazine nitrogen atoms. Coordination complexes are stabilized through chelation, which can enhance catalytic or photophysical properties .

Example Complex :

Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions (C-2 and C-4). Common reagents include amines or thiols under acidic conditions .

Example Reaction :

| Position | Reagent | Product |

|---|---|---|

| C-2 | Aniline | 2-Anilino-pyrimidine |

| C-4 | Thiophenol | 4-Phenylthio-pyrimidine |

Reduction and Oxidation of Functional Groups

-

Reduction : The amide group in piperazin-2-one is resistant to standard reducing agents but may react with LiAlH₄ under reflux to form a secondary amine .

-

Oxidation : The pyrimidine ring remains stable, but the phenyl group may undergo hydroxylation under strong oxidizing conditions (e.g., KMnO₄).

Ring-Opening Reactions

Under acidic or basic hydrolysis, the piperazin-2-one ring can cleave to form linear amides or amines. For example:

Electrophilic Aromatic Substitution (EAS)

The phenyl group attached to pyrimidine undergoes EAS (e.g., nitration, sulfonation) at positions meta or para to the pyrimidine substituent due to electron-withdrawing effects.

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-phenyl derivative |

| Sulfonation | SO₃, H₂SO₄ | 3-Sulfo-phenyl derivative |

Key Mechanistic Insights

-

Steric and Electronic Effects : The pyrimidine ring directs substitution reactions to specific positions due to its electron-deficient nature.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation/acylation .

-

Catalysis : Acidic conditions accelerate NAS on the pyrimidine ring, while basic conditions favor piperazine functionalization .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Building Block in Organic Synthesis

- Role : 3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to be incorporated into various synthetic pathways, facilitating the creation of novel compounds with potential biological activities.

2. Pharmacological Research

- Potential Therapeutic Uses : The compound has been investigated for its potential therapeutic applications, particularly in neurological and oncological research. Its ability to modulate biological pathways makes it a candidate for developing targeted therapeutics .

Case Studies and Research Findings

1. Neurological Applications

- Study on Synaptic Plasticity : A study involving pyridazine derivatives, which are structurally related to this compound, demonstrated enhanced synaptic plasticity in mouse models of Alzheimer's disease. This suggests potential applications in neurodegenerative disease treatment by improving cognitive functions through synaptic modulation .

2. Oncological Research

- PARP-1 Inhibition : Piperazine-substituted derivatives, similar to this compound, have shown promise as PARP-1 inhibitors. These compounds are crucial for developing targeted cancer therapies, particularly for tumors with BRCA1 or BRCA2 deficiencies .

Data Tables

| Application Area | Description | Relevance |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Facilitates synthesis of novel compounds |

| Neurological Research | Enhances synaptic plasticity | Potential treatment for neurodegenerative diseases |

| Oncological Research | PARP-1 inhibition | Targeted cancer therapy development |

Authoritative Insights

The compound's versatility as a building block and its potential therapeutic applications highlight its significance in both chemical synthesis and pharmacological research. Further studies are needed to fully explore its capabilities and optimize its use in developing new treatments.

Wirkmechanismus

The mechanism of action of 3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperazine: A simple heterocyclic compound with a similar core structure but lacking the pyrimidin-5-ylphenyl group.

Piperazin-2-one: A related compound with a similar ring structure but different substituents.

Pyrimidinylphenyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one is unique due to the combination of the piperazin-2-one ring and the pyrimidin-5-ylphenyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .

Biologische Aktivität

3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a piperazine core linked to a pyrimidine and phenyl moiety, which is crucial for its biological activity. The structural formula can be represented as follows:

This structure allows for diverse interactions with biological targets, making it a valuable candidate for drug development.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of piperazine compounds can lead to significant growth inhibition in melanoma and renal cancer cell lines. Specifically, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .

The mechanism of action of this compound involves its interaction with specific molecular targets. It is suggested that the compound may inhibit key signaling pathways involved in cell proliferation and survival. For example, it has been reported that compounds with similar structures can modulate NF-κB signaling in cancer cells, leading to decreased cell viability and induction of apoptosis .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence that piperazine derivatives exhibit antiviral activity. A study highlighted the potential of piperazine-containing compounds to act against viral pathogens by disrupting viral replication processes. This suggests that this compound could be explored further for its antiviral applications .

Study 1: Antiproliferative Screening

A recent study synthesized several piperazine derivatives and screened them for antiproliferative activity across a panel of cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition rates, particularly against melanoma and renal cancer cells. The most potent derivatives achieved IC50 values below 10 µM .

Study 2: NF-κB Inhibition

Another study investigated the ability of piperazine derivatives to inhibit NF-κB signaling in breast cancer cells. The findings demonstrated that certain compounds could effectively reduce NF-κB-dependent luciferase expression and modulate cytokine levels associated with inflammation and cancer progression .

Study 3: Antiviral Activity Assessment

In the context of antiviral research, a series of piperazine derivatives were evaluated for their efficacy against plant viruses. The results showed promising protective and curative effects, suggesting that modifications to the piperazine structure could enhance antiviral potency .

Data Table: Summary of Biological Activities

| Biological Activity | Target Cell Lines/Organisms | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | Melanoma (SK-MEL-5) | <10 | NF-κB inhibition |

| Renal Cancer (786-O) | <10 | Apoptosis induction | |

| Antiviral | Plant Viruses | Not specified | Disruption of viral replication |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., pyrimidine protons at δ 8.5–9.5 ppm, piperazinone carbonyl at ~170 ppm) .

- X-ray crystallography : Resolves absolute configuration and confirms non-planar piperazinone ring geometry .

- HRMS : Validates molecular formula (e.g., C₁₅H₁₅N₅O requires m/z 297.1234) .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Which biological targets are associated with this compound, and how are binding affinities quantified?

Q. Advanced

- Targets : Kinases (e.g., EGFR, VEGFR) and neurotransmitter receptors (e.g., 5-HT₃, D₂) due to the pyrimidine’s π-π stacking and piperazinone’s hydrogen-bonding motifs .

- Assays : Radioligand displacement (IC₅₀) or fluorescence polarization for receptor affinity; enzymatic inhibition (e.g., IC₅₀ = 12 nM for Factor Xa in related compounds) .

How can enantioselective synthesis of this compound be achieved for chiral analog development?

Q. Advanced

- Catalytic asymmetric allylic alkylation : Use chiral Pd catalysts (e.g., (R)-BINAP) to install α-tertiary stereocenters on the piperazinone core .

- Protecting groups : Boc or Cbz groups enhance regioselectivity during functionalization .

- Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers with >99% ee .

What structure-activity relationships (SAR) guide the optimization of this compound derivatives for enhanced potency?

Q. Advanced

- Pyrimidine substitution : Fluorine at C-5 improves metabolic stability (e.g., t₁/₂ increased from 2.1 to 6.8 h) .

- Piperazinone modification : N-methylation reduces off-target binding (e.g., 10-fold selectivity for 5-HT₃ over σ receptors) .

- Linker variation : Ethylene spacers between rings enhance conformational flexibility and binding entropy .

What analytical methods are critical for quantifying this compound in biological matrices during pharmacokinetic studies?

Q. Advanced

- LC-MS/MS : Use a C18 column with 0.1% formic acid in H₂O/MeCN gradients; monitor transitions m/z 297→154 (quantifier) and 297→121 (qualifier) .

- Sample prep : Protein precipitation with acetonitrile (recovery >85%) or SPE using Oasis HLB cartridges .

How do physicochemical properties of this compound impact its in vitro-to-in vivo translation?

Q. Advanced

- Solubility : Low logP (~2.1) necessitates formulation with cyclodextrins or lipid nanoparticles (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility 50-fold) .

- Metabolic stability : CYP3A4-mediated oxidation of the piperazinone ring requires co-administration with inhibitors like ketoconazole .

- Blood-brain barrier (BBB) penetration : Moderate passive diffusion (Pe = 4.2 × 10⁻⁶ cm/s) limits CNS applications unless P-gp inhibitors are used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.